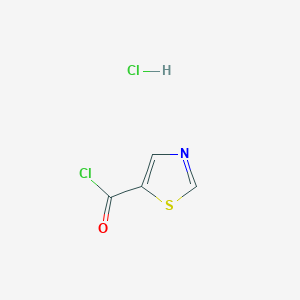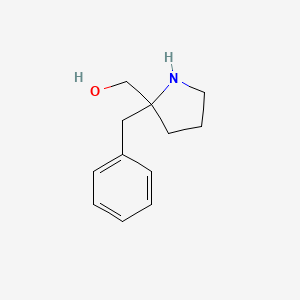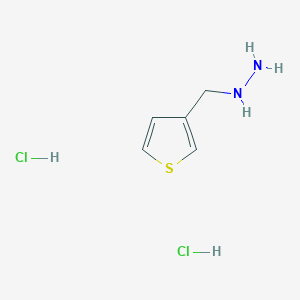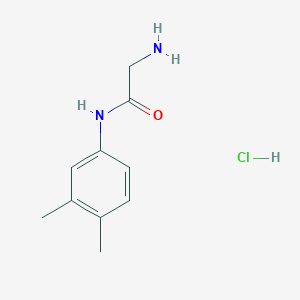
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用
Analytical Profiles and Biological Matrices Determination
A study conducted by De Paoli et al. (2013) focused on characterizing three psychoactive arylcyclohexylamines through various analytical methods. Although the specific compound N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide was not directly mentioned, the research into related arylcyclohexylamines provides insights into analytical techniques and methodologies that could be applicable for its study. This includes gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection, emphasizing the robustness, accuracy, and precision of these methods in qualitative and quantitative analyses of such compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Catalytic Applications
In the realm of synthetic chemistry, Morimoto et al. (2000) explored the use of chiral P,N ligands derived from α-substituted pyridines for the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones. This study demonstrates the potential of this compound and related compounds in catalyzing stereoselective reactions, which are crucial for the production of chiral molecules in pharmaceuticals and fine chemicals (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).
Synthesis of Novel Compounds
Würthner et al. (2004) conducted a detailed study on the bromination and subsequent imidization of perylene bisanhydride with cyclohexylamine. This research underscores the role of this compound in the preparation and characterization of regioisomerically pure dyes, highlighting its utility in the synthesis of complex organic molecules with precise structural configurations (Würthner, Stepanenko, Chen, Saha-Möller, Kocher, & Stalke, 2004).
Luminescence Sensing
Piccinelli et al. (2016) explored the use of Eu(3+) complexes with imine-based ligands, including those derived from pyridine, for luminescence sensing of the nitrate anion. This study reveals the potential of this compound in the development of luminescent materials for sensing applications, demonstrating the importance of ligand structure on the sensing properties of these complexes (Piccinelli, Leonzio, Bettinelli, Monari, Grazioli, Melchior, & Tolazzi, 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide involves the reaction of 2-pyridinemethanol with cyclohexanone to form N-(2-pyridinylmethyl)cyclohexanone, which is then reduced with sodium borohydride to form N-(2-pyridinylmethyl)cyclohexanamine. The amine is then reacted with hydrobromic acid to form the dihydrobromide salt.", "Starting Materials": [ "2-pyridinemethanol", "cyclohexanone", "sodium borohydride", "hydrobromic acid" ], "Reaction": [ "Step 1: React 2-pyridinemethanol with cyclohexanone in the presence of a catalyst to form N-(2-pyridinylmethyl)cyclohexanone.", "Step 2: Reduce N-(2-pyridinylmethyl)cyclohexanone with sodium borohydride in a solvent to form N-(2-pyridinylmethyl)cyclohexanamine.", "Step 3: React N-(2-pyridinylmethyl)cyclohexanamine with hydrobromic acid to form N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide salt." ] } | |
CAS番号 |
1609403-47-5 |
分子式 |
C12H19BrN2 |
分子量 |
271.20 g/mol |
IUPAC名 |
N-(pyridin-2-ylmethyl)cyclohexanamine;hydrobromide |
InChI |
InChI=1S/C12H18N2.BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;/h4-5,8-9,11,14H,1-3,6-7,10H2;1H |
InChIキー |
WBSKQCXRTZIGTH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.Br.Br |
正規SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)


![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)

